molecular formula C11H10O6 B11870422 5,7-Dihydroxy-2,6-dimethoxy-4H-1-benzopyran-4-one CAS No. 56316-73-5

5,7-Dihydroxy-2,6-dimethoxy-4H-1-benzopyran-4-one

Cat. No.: B11870422
CAS No.: 56316-73-5
M. Wt: 238.19 g/mol
InChI Key: DBQPIEVUOJUESS-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-2,6-dimethoxy-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids. It is characterized by its chromen-4-one structure, which includes two hydroxyl groups at positions 5 and 7, and two methoxy groups at positions 2 and 6. This compound is known for its potential biological activities and is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-2,6-dimethoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the use of phenol derivatives and acetylacetone in the presence of a catalyst such as aluminum chloride. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxy-2,6-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like bromine or iodine in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5,7-Dihydroxy-2,6-dimethoxy-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-2,6-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory Effects: It inhibits the activity of pro-inflammatory enzymes and cytokines, thereby reducing inflammation.

    Anticancer Properties: The compound induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

5,7-Dihydroxy-2,6-dimethoxy-4H-chromen-4-one can be compared with other similar flavonoid compounds:

    5,7-Dihydroxy-4-methylcoumarin: Similar structure but with a methyl group instead of methoxy groups.

    5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one: Contains an additional hydroxyphenyl group.

    3,5-Dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one: Similar structure with additional methoxy groups.

Uniqueness: The presence of both hydroxyl and methoxy groups in 5,7-Dihydroxy-2,6-dimethoxy-4H-chromen-4-one contributes to its unique chemical reactivity and biological activity, distinguishing it from other flavonoids.

Properties

CAS No.

56316-73-5

Molecular Formula

C11H10O6

Molecular Weight

238.19 g/mol

IUPAC Name

5,7-dihydroxy-2,6-dimethoxychromen-4-one

InChI

InChI=1S/C11H10O6/c1-15-8-4-5(12)9-7(17-8)3-6(13)11(16-2)10(9)14/h3-4,13-14H,1-2H3

InChI Key

DBQPIEVUOJUESS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=C(O1)C=C(C(=C2O)OC)O

Origin of Product

United States

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